2-Acetylbutyrolactone

Description

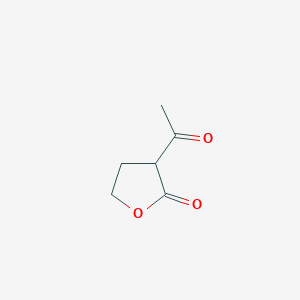

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044436 | |

| Record name | 3-Acetyldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |

| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Acetylbutyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-23-7 | |

| Record name | 2-Acetylbutyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetylbutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbutyrolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetyldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-acetyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ACETYLBUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3D73T5K0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylbutyrolactone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetylbutyrolactone (ABL), a versatile chemical intermediate. The document details its synthesis, physical and chemical properties, and significant applications, particularly in the pharmaceutical industry. The information is presented to support research, development, and drug discovery efforts.

Introduction

This compound, with the IUPAC name 3-acetyloxolan-2-one, is a derivative of γ-butyrolactone (GBL).[1][2] Its chemical structure features a five-membered lactone ring with an acetyl group attached at the alpha-position relative to the lactone's carbonyl group.[2] This unique arrangement of a ketone and a cyclic ester (lactone) makes it a highly reactive and valuable building block in organic synthesis.[2] ABL is a crucial precursor for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] It is also utilized as a fluorogenic reagent for the detection of primary amines.[1][4]

Properties of this compound

This compound is typically a colorless to pale yellow liquid with a sweet, ester-like odor.[2][5][6] It is subject to keto-enol tautomerism, which influences its reactivity.[7]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 517-23-7 | [1] |

| Molecular Formula | C₆H₈O₃ | [1][8][9] |

| Molar Mass | 128.13 g/mol | [1][5][9] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Density | 1.19 g/cm³ at 25 °C | [1][4][8] |

| Boiling Point | 107–108 °C at 7 hPa (5 mmHg) | [1][4] |

| Flash Point | 113 °C (> 230 °F) | [1][10] |

| Solubility | Soluble in DMF, methanol, ethanol, and ether. Limited solubility in water. | [1][6] |

| Refractive Index (n²⁰/D) | 1.459 | [4] |

| XLogP3-AA | 0.1 | [5][9] |

| Topological Polar Surface Area | 43.4 Ų | [5][9] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features / Peaks | Reference |

| ¹H NMR | Data available in spectral databases. | [11] |

| ¹³C NMR | Data available in spectral databases. | [5][12] |

| IR (Infrared) | Data available, typically showing strong carbonyl (C=O) stretching bands for the ketone and lactone groups. | [5] |

| MS (Mass Spectrometry) | Molecular Ion Peak (M⁺) expected at m/z = 128. | [13] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common industrial methods involve either the condensation of γ-butyrolactone with an acetate (B1210297) ester or the reaction of ethyl acetoacetate (B1235776) with ethylene (B1197577) oxide.

This is a widely used and industrially feasible method.[4] It involves a Claisen condensation reaction between γ-butyrolactone and an ester of acetic acid, such as ethyl acetate or methyl acetate, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.[1][4][14] The reaction mechanism involves the formation of a carbanion from γ-butyrolactone under strongly alkaline conditions, which then reacts with the acetic acid ester.[15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (ABL) [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 517-23-7 [chemicalbook.com]

- 5. This compound | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 517-23-7: this compound | CymitQuimica [cymitquimica.com]

- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 8. This compound | 517-23-7 | FA17111 | Biosynth [biosynth.com]

- 9. 2-Acetyl-gamma-butyrolactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 2-acetyl butyrolactone, 517-23-7 [thegoodscentscompany.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(517-23-7) MS [m.chemicalbook.com]

- 14. EP0792877A1 - Process for the preparation of 2-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. deepdyve.com [deepdyve.com]

An In-depth Technical Guide to 2-Acetylbutyrolactone

This technical guide provides a comprehensive overview of 2-Acetylbutyrolactone (ABL), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Properties

This compound, a derivative of γ-butyrolactone, is a key building block in organic synthesis.[1] Its formal IUPAC name is 3-Acetyloxolan-2-one.

CAS Number: 517-23-7[2][3][4][5]

Synonyms: α-Acetyl-γ-butyrolactone, 3-Acetyldihydro-2(3H)-furanone, 2-Acetyl-4-hydroxybutyric acid gamma-lactone, 2-Oxo-3-acetyltetrahydrofuran.[2][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | [4][5][6] |

| Molecular Weight | 128.13 g/mol | [2][4][5][7] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Odor | Sweet, pleasant, ester-like | [6] |

| Boiling Point | 107-108 °C at 5 mmHg | [2][4] |

| Density | 1.19 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.459 | [2][4] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Water Solubility | 310 g/L at 20 °C | [2][4] |

| Solubility | Soluble in organic solvents like ethanol, ether, DMF, and methanol (B129727). | [1][6] |

| pKa | 12.00 ± 0.20 (Predicted) | [2] |

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3][8] May cause respiratory irritation.[8]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[3] Avoid contact with skin and eyes, and avoid inhaling vapors.[3]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[4]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[2][4]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Wear self-contained breathing apparatus.[9]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols

Synthesis of this compound

A common and industrially viable method for synthesizing this compound is through a Claisen condensation reaction.[10]

Method 1: Condensation of γ-Butyrolactone and an Acetic Acid Ester

This method involves the reaction of γ-butyrolactone with an ester of acetic acid, such as methyl acetate (B1210297) or ethyl acetate, in the presence of a strong base like sodium methoxide.[10][11]

Experimental Protocol:

-

Reaction Setup: In a dry 50L stainless steel reaction tank equipped with a stirrer, reflux, and distillation apparatus, add 10.3 kg of methyl acetate.[11]

-

Initiation: Turn on the stirrer and replace the atmosphere in the tank with nitrogen.[11] Heat the methyl acetate to 45°C.[11]

-

Reagent Addition: In batches, add 4 kg of γ-butyrolactone and 3.76 kg of sodium methoxide, maintaining the system temperature at 45°C.[11]

-

Reaction Progression: Gradually heat the reaction mixture to 55°C.[11] Slowly open the valve of the distillation device and collect the mixture of methanol and methyl acetate that is generated.[11]

-

Further Reagent Addition: Slowly add an additional 7 kg of methyl acetate while gradually increasing the temperature.[11] Maintain the reaction at 90°C for 10 hours.[11]

-

Monitoring: Monitor the reaction progress using gas chromatography until the concentration of γ-butyrolactone is less than 1%.[11]

-

Neutralization: Cool the reaction system to 0-5°C.[11] Introduce carbon dioxide into the tank to neutralize the reaction mixture, maintaining the temperature at 35°C and a pressure of 0.8 MPa.[11]

Method 2: Reaction of Ethylene (B1197577) Oxide with Methyl Acetoacetate (B1235776)

An alternative synthesis route involves the reaction of ethylene oxide with methyl acetoacetate.[1]

Experimental Protocol:

-

Initial Mixture: To a solution of methyl acetoacetate (46.9 g, 0.40 mol) in methanol (144.0 g), slowly add triethylamine (B128534) (40.7 g, 1.0 eq.) at 5°C.[11]

-

Addition of Ethylene Oxide: Slowly add ethylene oxide (25.0 g, 1.4 eq.) to the mixture at 5°C.[11]

-

Reaction: Warm the reaction mixture to 60°C over 30 minutes and maintain this temperature for 2.5 hours.[11]

-

Analysis: Quantitative gas chromatography analysis can be used to determine the conversion and selectivity of the reaction.[11]

Application in Pharmaceutical Synthesis: Risperidone

This compound is a crucial intermediate in the synthesis of the antipsychotic drug Risperidone.[1][5][12]

Experimental Protocol for a Key Intermediate:

The synthesis of a key intermediate for Risperidone, 3-[2-chloroethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one, involves the reaction of 2-aminopyridine (B139424) with this compound.[12]

-

Cycloaddition: React 2-aminopyridine with this compound through a bi-molecular cycloaddition reaction.[12]

-

Chlorination: The resulting product is then chlorinated using thionyl chloride to yield the desired intermediate.[12]

This intermediate is then further processed and coupled with another key fragment to produce Risperidone.[12]

Spectrofluorimetric Determination of Primary Amines

This compound is a valuable fluorogenic reagent for the quantitative determination of primary amines.[1][13] The reaction forms a highly fluorescent Schiff base.[1][13]

Experimental Protocol for the Determination of Gabapentin (B195806) and Pregabalin (B1679071): [13]

-

Reagent Preparation: Prepare a stock solution of this compound.

-

Reaction Mixture: In a reaction vessel, mix a specific volume of the primary amine-containing sample (e.g., gabapentin or pregabalin solution) with an optimized volume of the this compound solution (e.g., 0.5 ml).[13]

-

Heating: Heat the mixture in a boiling water bath. The optimal heating temperature is around 95°C for gabapentin and can be up to 100°C for pregabalin.[13]

-

Fluorimetric Measurement: After cooling, measure the fluorescence intensity of the resulting Schiff base. For the derivatives of gabapentin and pregabalin, the maximum fluorescence is observed at an emission wavelength of 440 nm after excitation at 380 nm.[13]

-

Quantification: The concentration of the primary amine is determined by comparing its fluorescence intensity to a calibration curve prepared with known concentrations of the analyte. The fluorescence-concentration plots are typically linear over a specific range.[13]

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Role as a Pharmaceutical Precursor

Caption: this compound as a precursor to various pharmaceuticals.

Spectrofluorimetric Analysis Workflow

Caption: Workflow for the analysis of primary amines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 517-23-7 [chemicalbook.com]

- 5. dev.klivon.com [dev.klivon.com]

- 6. CAS 517-23-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. louisville.edu [louisville.edu]

- 10. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Acetylbutyrolactone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetylbutyrolactone (CAS No. 517-23-7), a key intermediate in the synthesis of various pharmaceuticals and a versatile building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound, with the chemical formula C₆H₈O₃, is a derivative of γ-butyrolactone. Its structure, featuring both a lactone ring and an acetyl group, provides a unique platform for a variety of chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in synthetic applications. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | m | 2H | -CH₂- (C4) |

| 2.29 | s | 3H | -C(O)CH₃ |

| 3.65 | t, J=9.0 Hz | 1H | -CH- (C3) |

| ~4.2 | m | 2H | -O-CH₂- (C5) |

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The spectrum shows the presence of both enol and keto tautomers.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 29.3 | -C(O)CH₃ |

| 30.5 | -CH₂- (C4) |

| 54.4 | -CH- (C3) |

| 65.8 | -O-CH₂- (C5) |

| 174.4 | Lactone C=O (C2) |

| 201.8 | Ketone C=O |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Weak | C-H stretch (CH₂) |

| 1765 | Strong | C=O stretch (lactone) |

| 1720 | Strong | C=O stretch (ketone) |

| 1423 | Medium | CH₂ scissoring |

| 1360 | Medium | CH₂ wagging |

| 1217 | Medium | CH₂ twisting |

| 1180 | Strong | C-O stretch |

| 785 | Medium | CH₂ rocking |

Note: The presence of two distinct carbonyl peaks confirms the lactone and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are as follows.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | 2.6 | [M]⁺ (Molecular Ion) |

| 86 | 48.5 | [M - C₂H₂O]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 41 | 26.9 | [C₃H₅]⁺ |

Note: Data obtained via electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Data Processing: The sample spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL).

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 amu

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

physical and chemical properties of 2-Acetylbutyrolactone

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetylbutyrolactone, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and analytical methods, presenting quantitative data in structured tables and outlining key experimental protocols.

Chemical Identity and Physical Properties

This compound, also known as α-acetyl-γ-butyrolactone, is a versatile chemical intermediate.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-Acetyloxolan-2-one | [3] |

| Synonyms | 2-Acetyl-γ-butyrolactone, 3-acetyldihydrofuran-2(3H)-one | [3] |

| CAS Number | 517-23-7 | [3] |

| Molecular Formula | C₆H₈O₃ | [3] |

| Molecular Weight | 128.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.19 g/cm³ at 25 °C | [3] |

| Boiling Point | 107-108 °C at 7 hPa (5 mmHg) | [3] |

| Flash Point | 113 °C (235 °F) | [3] |

| Solubility | Soluble in DMF and methanol. | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are presented in the following tables.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.36 | m | -OCH₂- |

| 4.34 | m | -OCH₂- |

| 3.78 | t | -CH- |

| 2.73 | m | -CH₂- |

| 2.43 | s | -COCH₃ |

| 2.35 | m | -CH₂- |

Table 2.2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 201.7 | Acetyl C=O |

| 174.5 | Lactone C=O |

| 66.2 | -OCH₂- |

| 56.1 | -CH- |

| 28.9 | -COCH₃ |

| 25.8 | -CH₂- |

Table 2.3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Weak | C-H stretch |

| 1760 | Strong | C=O stretch (lactone) |

| 1720 | Strong | C=O stretch (acetyl) |

| 1148, 1001 | Strong | C-O stretch |

Table 2.4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 128 | 2.6% | [M]⁺ (Molecular Ion) |

| 86 | 45.9% | [M - CH₂CO]⁺ |

| 43 | 100% | [CH₃CO]⁺ |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents and strong bases.[4] Its reactivity is characterized by the presence of the lactone ring and the acetyl group.

It is a key precursor in the synthesis of various pharmaceuticals, including Risperidone, Ritanserin, and Paliperidone.[1] Furthermore, it is utilized in the synthesis of Vitamin B1.

A significant chemical property of this compound is its reaction with primary amines to form Schiff bases.[1] While the lactone itself is only slightly fluorescent, these Schiff base derivatives exhibit strong UV fluorescence, a characteristic that is exploited in analytical chemistry for the detection and quantification of primary amines.[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the Claisen condensation of γ-butyrolactone with an acetic acid ester, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide. A general laboratory-scale procedure is outlined below.

Materials:

-

γ-Butyrolactone

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene (optional, as solvent)

-

Hydrochloric acid (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and toluene.

-

Heat the mixture with stirring.

-

A mixture of γ-butyrolactone and ethyl acetate is added dropwise from the dropping funnel to the heated base suspension.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the condensation.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of dilute hydrochloric acid with vigorous stirring.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Spectrofluorimetric Determination of Primary Amines

This protocol describes the use of this compound as a fluorogenic reagent for the quantification of primary amines. The method is based on the formation of a fluorescent Schiff base.

Materials:

-

This compound solution in a suitable solvent (e.g., methanol)

-

Primary amine standard solutions of known concentrations

-

Sample solutions containing the primary amine of interest

-

Buffer solution (to maintain optimal pH)

-

A spectrofluorometer

Procedure:

-

Reaction Mixture Preparation: In a series of test tubes, add a fixed volume of the this compound solution.

-

Standard Curve: To separate test tubes, add varying volumes of the primary amine standard solutions to create a concentration gradient.

-

Sample Analysis: To other test tubes, add a known volume of the sample solution.

-

Reaction Incubation: Add buffer solution to all test tubes, mix well, and incubate the reaction mixtures at an optimized temperature for a specific period to allow for the formation of the fluorescent Schiff base.

-

Fluorometric Measurement: After incubation, measure the fluorescence intensity of each solution using a spectrofluorometer at the predetermined excitation and emission wavelengths.

-

Quantification: Construct a standard curve by plotting the fluorescence intensity versus the concentration of the primary amine standards. Determine the concentration of the primary amine in the sample solutions by interpolating their fluorescence intensity on the standard curve.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analytical application of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the spectrofluorimetric determination of primary amines.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Acetylbutyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylbutyrolactone (ABL), systematically known as 3-acetyloxolan-2-one, is a versatile bicyclic compound featuring a γ-butyrolactone ring substituted with an acetyl group at the α-position. This unique structural arrangement imparts a rich and diverse reactivity, making it a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for a variety of therapeutic agents. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the electrophilic nature of the two carbonyl carbons (the lactone and the acetyl group) and the acidity of the α-proton, which allows for the formation of a nucleophilic enolate. The principal reaction mechanisms include its synthesis via Claisen condensation, hydrolysis of the lactone ring, and nucleophilic additions to the carbonyl groups.

Synthesis of this compound via Claisen Condensation

The most common and industrially significant method for synthesizing this compound is the Claisen condensation of γ-butyrolactone with an acetic acid ester, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base.[1][2]

Mechanism:

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide or sodium methoxide, deprotonates the α-carbon of γ-butyrolactone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate of γ-butyrolactone acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetic acid ester. This results in the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion (the leaving group from the acetic acid ester) to form the β-keto lactone, this compound.

-

Deprotonation (Driving Force): The resulting this compound is more acidic than the starting γ-butyrolactone and is deprotonated by the alkoxide base to form a stable enolate. This irreversible deprotonation drives the equilibrium towards the product.

-

Protonation: A final acidic workup step is required to protonate the enolate and yield the final this compound product.

Caption: Claisen condensation for the synthesis of this compound.

Hydrolysis of the Lactone Ring

The γ-butyrolactone ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the ring-opened product, 4-acetyl-4-hydroxybutanoic acid.

Mechanism:

The acid-catalyzed hydrolysis of the lactone proceeds via a series of equilibrium steps:

-

Protonation: The carbonyl oxygen of the lactone is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to the ring ether oxygen.

-

Ring Opening: The tetrahedral intermediate collapses, and the protonated ether oxygen acts as a good leaving group (water), leading to the ring-opened product.

-

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product.

References

The Discovery and Synthetic History of 2-Acetylbutyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbutyrolactone (ABL), a versatile synthetic intermediate, has played a significant role in the development of a wide range of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its seminal synthesis and subsequent methodological advancements. Key experimental protocols are described, and quantitative data are summarized to offer a comprehensive resource for researchers. Furthermore, this guide visualizes key synthetic workflows and its principal biological mechanism of action, the inhibition of the prostaglandin (B15479496) synthesis pathway, through detailed diagrams.

Introduction

2-Acetyl-γ-butyrolactone (commonly referred to as this compound) is a derivative of γ-butyrolactone, characterized by the presence of an acetyl group at the alpha-position to the carbonyl of the lactone ring.[1] This unique structural feature imparts a high degree of reactivity, making it a valuable precursor in a multitude of organic syntheses.[1] Its importance is underscored by its application in the production of numerous active pharmaceutical ingredients (APIs), including risperidone, paliperidone, and ritanserin, as well as its use as a fluorogenic reagent for the detection of primary amines.[2]

Discovery and Historical Development

The history of this compound dates back to at least the mid-20th century. A key early disclosure is found in a 1948 patent granted to William L. Johnson and assigned to U.S. Industrial Chemicals, Inc. This patent detailed a method for the preparation of "alpha acetyl gamma butyrolactone" through the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776) under alkaline conditions.

In 1959, F. Korte further described the acetylation of γ-butyrolactone with acetic acid esters in the presence of strongly basic substances in the journal Angewandte Chemie. This work helped to establish a fundamental synthetic route to this class of compounds. Over the subsequent decades, numerous refinements and alternative synthetic strategies have been developed to improve yield, purity, and process safety.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with an ester-like odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-acetyloxolan-2-one | [3] |

| Synonyms | α-Acetyl-γ-butyrolactone, 3-Acetyldihydrofuran-2(3H)-one | [3] |

| CAS Number | 517-23-7 | [4] |

| Molecular Formula | C6H8O3 | [5] |

| Molar Mass | 128.13 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.19 g/cm³ at 25 °C | [4] |

| Boiling Point | 107–108 °C at 7 hPa (5 mmHg) | [4] |

| Flash Point | > 110 °C | [4] |

| Solubility | Soluble in DMF and methanol |

Key Synthetic Methodologies

Two primary synthetic routes have been established for the industrial production of this compound.

Condensation of Acetic Acid Esters with γ-Butyrolactone

This widely employed method involves the Claisen condensation of an acetic acid ester (such as ethyl acetate (B1210297) or methyl acetate) with γ-butyrolactone in the presence of a strong base.

Experimental Protocol (Adapted from US Patent 5,789,603 A)

-

Reaction Setup: A suitable reactor is charged with γ-butyrolactone and an excess of an acetic acid ester (e.g., methyl acetate).

-

Base Addition: A strong base, such as sodium methoxide, is continuously fed into the reactor. The molar ratio of acetic acid ester to γ-butyrolactone is maintained between 1.0 to 6.0, and the molar ratio of the strong base to γ-butyrolactone is between 0.9 to 1.6.

-

Reaction Conditions: The condensation reaction is carried out continuously in a reaction zone. The reaction mixture, containing the enolate of this compound, is continuously or batchwise withdrawn.

-

Protonation: The withdrawn reaction mixture is then protonated with an acid to yield the final product.

-

Purification: The product is purified by distillation.

A yield of 91% of the theoretical yield, with a purity of >99% (determined by GC analysis), has been reported for this continuous process.

Reaction of Ethylene Oxide with Ethyl Acetoacetate

An alternative historical method involves the reaction of ethylene oxide with ethyl acetoacetate in an alkaline medium.

Experimental Protocol (Adapted from US Patent 2,443,827)

-

Reaction Mixture: Ethyl acetoacetate is reacted with ethylene oxide in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).

-

Temperature Control: The reaction temperature is maintained at a point not higher than 0 °C.

-

Neutralization and Extraction: The reaction mixture is subsequently neutralized, and the this compound is recovered by extraction with a solvent such as benzol.

-

Purification: The final product is obtained by fractionation of the extract.

This method also provides a viable route to this compound, though modern industrial processes often favor the condensation route due to safety and efficiency considerations.

A summary of quantitative data for these two primary synthetic methods is provided in Table 2.

| Parameter | Condensation Method (Continuous) | Ethylene Oxide Method |

| Starting Materials | γ-Butyrolactone, Acetic Acid Ester | Ethylene Oxide, Ethyl Acetoacetate |

| Base/Catalyst | Strong Base (e.g., Sodium Methoxide) | Alkali Metal Hydroxide (e.g., NaOH) |

| Reported Yield | >90% | Not explicitly stated in the patent, but described as a viable process. |

| Reported Purity | >99% | High purity achievable through fractionation. |

| Key Reaction Conditions | Continuous process, controlled molar ratios | Low temperature (≤ 0 °C) |

Biological Activity: Inhibition of Prostaglandin Synthesis

This compound has been reported to exhibit anti-inflammatory properties through the inhibition of prostaglandin synthesis.[5] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation. Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes. By inhibiting these enzymes, this compound can reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.

Synthetic Workflow and Logical Relationships

The synthesis of this compound via the condensation of γ-butyrolactone and an acetic acid ester can be represented as a logical workflow, from starting materials to the final purified product.

Caption: Workflow for the Synthesis of this compound.

Conclusion

This compound has a rich history spanning over seven decades, evolving from early patented syntheses to highly efficient and continuous industrial processes. Its utility as a key building block in organic synthesis, particularly for the preparation of pharmaceuticals, remains a cornerstone of its importance. The understanding of its synthesis and biological activities, such as the inhibition of prostaglandin synthesis, continues to be of great interest to the scientific and drug development communities. This guide has provided a comprehensive overview of the discovery, synthesis, and applications of this compound, serving as a valuable technical resource for professionals in the field.

References

- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-acetyl butyrolactone, 517-23-7 [thegoodscentscompany.com]

- 5. This compound | 517-23-7 | FA17111 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Structural Elucidation of 2-Acetylbutyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data integral to the structural elucidation of 2-acetylbutyrolactone. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control in confirming the identity and purity of this important chemical intermediate.

Introduction

This compound, with the IUPAC name 3-acetyloxolan-2-one, is a derivative of γ-butyrolactone.[1][2] It serves as a versatile precursor in the synthesis of a variety of pharmaceutical compounds and is also utilized in chemical fluorescence methods for the identification of primary amines.[2] Accurate structural confirmation is paramount to ensure the desired reactivity and biological activity of its downstream products. This guide details the key spectroscopic techniques employed for its structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| CAS Number | 517-23-7 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 107-108 °C at 7 hPa | [2] |

| Density | 1.19 g/cm³ | [2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | Multiplet | 2H | -OCH₂- |

| ~3.78 | Triplet | 1H | -CH(C=O)- |

| ~2.73 | Multiplet | 1H | -CH₂- (diastereotopic) |

| ~2.43 | Singlet | 3H | -C(=O)CH₃ |

| ~2.35 | Multiplet | 1H | -CH₂- (diastereotopic) |

Note: Data is typically acquired in CDCl₃ at 400 MHz. Actual chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | Acetyl C=O |

| ~170 | Lactone C=O |

| ~66 | -OCH₂- |

| ~55 | -CH(C=O)- |

| ~29 | -C(=O)CH₃ |

| ~26 | -CH₂- |

Note: Data is typically acquired in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorptions are the two carbonyl stretching frequencies.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1760 | Strong | C=O stretch (γ-lactone) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 128 | Present | Molecular Ion [M]⁺ |

| 86 | High | [M - CH₂=C=O]⁺ |

| 43 | Base Peak | [CH₃C=O]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis:

-

For the ¹H NMR spectrum, determine the chemical shift of each resonance relative to a reference standard (e.g., TMS), integrate the peak areas to determine the relative number of protons, and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

-

For the ¹³C NMR spectrum, determine the chemical shift of each resonance.

-

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation (Neat Liquid Film): Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum.

-

-

Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) and intensities of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Prepare a dilute solution of this compound in a suitable volatile solvent. Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).

-

Ionization: Ionize the sample using an appropriate method, such as electron impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The data and protocols presented in this guide provide a robust framework for the unequivocal identification and characterization of this important molecule, ensuring its quality and suitability for its intended applications in research and development.

References

Theoretical Investigations of 2-Acetyl-γ-butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-γ-butyrolactone (ABL), a versatile synthetic intermediate, has garnered significant attention in theoretical and computational chemistry. This technical guide provides an in-depth overview of the theoretical studies on ABL, focusing on its structural, electronic, and reactive properties. Through a comprehensive review of computational chemistry literature, this document summarizes key findings on conformational analysis, keto-enol tautomerism, spectroscopic properties, and synthesis mechanisms. Quantitative data from these studies are presented in structured tables for comparative analysis. Furthermore, detailed theoretical methodologies are outlined, and key concepts are visualized using signaling pathways and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-Acetyl-γ-butyrolactone (CAS 517-23-7), also known as α-acetyl-γ-butyrolactone, is a five-membered lactone ring with an acetyl group at the alpha position.[1] This unique arrangement of a ketone and a lactone functional group imparts significant reactivity, making it a valuable precursor in the synthesis of a wide range of pharmaceuticals, including Risperidone, Paliperidone, and Ritanserin, as well as other fine chemicals.[1][2] Understanding the fundamental molecular properties of ABL through theoretical and computational methods is crucial for optimizing its synthesis, predicting its reactivity, and designing new applications, particularly in the realm of drug discovery and material science.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the conformational landscape, stability, and electronic characteristics of ABL in various environments.[1][3] These computational investigations complement experimental data and offer a molecular-level interpretation of its behavior.

Physicochemical and Spectroscopic Data

A combination of experimental measurements and computational predictions has been used to characterize 2-Acetyl-γ-butyrolactone. The following tables summarize key physicochemical and computed properties.

Table 1: General Physicochemical Properties of 2-Acetyl-γ-butyrolactone

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [4][5][6] |

| Molecular Weight | 128.13 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][5][7] |

| Odor | Sweet, ester-like | [1] |

| Boiling Point | 107-108 °C at 5-7 mmHg | [2][4][5] |

| Density | 1.19 g/cm³ at 25 °C | [2][4][5] |

| Refractive Index | n20/D 1.459 | [5] |

| Water Solubility | 200-310 g/L at 20 °C | [5][7] |

| pKa | 12.00 ± 0.20 (Predicted) | [5] |

Table 2: Computed Molecular Properties of 2-Acetyl-γ-butyrolactone

| Property | Value | Source |

| Exact Mass | 128.047344113 Da | [6][7] |

| Topological Polar Surface Area | 43.4 Ų | [6][7] |

| Complexity | 150 | [6][7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| XLogP3-AA | 0.1 | [6][7] |

Theoretical and Computational Methodologies

The theoretical investigation of 2-Acetyl-γ-butyrolactone has predominantly relied on quantum computational methods, with Density Functional Theory (DFT) being the most prominent approach.[1][3]

Conformational Analysis

A relaxed Potential Energy Surface (PES) scan is a common technique used to explore the conformational landscape of ABL.[1][3] This method involves systematically changing specific dihedral angles within the molecule and performing a geometry optimization at each step to find the lowest energy conformation. These calculations are often performed in both the gas phase (vacuum) and in solution (e.g., aqueous phase) to understand the influence of the solvent on conformational stability.[1][3]

Spectroscopic Analysis

Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated to complement and aid in the assignment of experimental spectra.[3][8] The harmonic vibrational frequencies are computed using DFT methods, such as B3LYP, with various basis sets (e.g., 6-311+G(d,p)).[8] The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and achieve better agreement with experimental data.[8]

UV-Visible absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations.[3] These calculations provide information about the electronic transitions within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][8] The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.[3]

Electronic Properties and Reactivity

Several computational techniques are employed to analyze the electronic structure and reactivity of ABL:

-

Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular interactions, charge distribution, and the stability of the molecule in different media.[3]

-

Molecular Electrostatic Potential (MEP): MEP maps are generated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactive behavior.[3]

-

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis: These techniques are utilized to explore weak interactions, such as hydrogen bonds, in molecular dimers or aggregates.[3]

-

Fukui Functions: These are used to predict the local reactivity of different atomic sites within the molecule.[3]

Key Theoretical Findings

Conformational Stability and Solvation Effects

Computational studies have revealed the most stable conformations of the 2-AgBL monomer and dimer.[3] The stability of these conformations is influenced by the surrounding medium, with different stability orders observed in the vacuum versus the aqueous phase.[3] Solvation effects also play a significant role in the electronic properties of ABL, affecting its UV-Vis absorption characteristics.[3]

Keto-Enol Tautomerism

2-Acetyl-γ-butyrolactone exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][9] Computational studies help to elucidate the relative stabilities of these tautomers and the energy barrier for their interconversion.[10] The equilibrium can be influenced by factors such as solvent polarity.[11][12][13]

Caption: Keto-enol tautomerism of 2-Acetyl-γ-butyrolactone.

Vibrational and Electronic Spectra

Theoretical calculations have been successfully used to assign the vibrational bands observed in the FT-IR and FT-Raman spectra of ABL.[8] For instance, the stretching vibration of the keto group is typically observed between 1637 cm⁻¹ and 1649 cm⁻¹.[3] The calculated HOMO-LUMO energy gap for ABL is reported to be 4.702 eV, which is indicative of charge transfer within the molecule.[3]

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-Acetyl-γ-butyrolactone

| Vibrational Mode | B3LYP/6-311+G(d,p) | HF/6-311+G(d,p) | Experimental (FT-IR) | Experimental (FT-Raman) |

| CH₂ Asymmetric Stretching | 2984, 2972 | 2998, 2982, 2900 | 2920 | 2968, 2923 |

| CH₂ Symmetric Stretching | 2971, 2910, 2895 | 2981, 2940, 2923 | - | 2968 |

| CH₂ Scissoring | 1458, 1435 | 1514, 1483 | 1423 | 1485, 1424 |

| C-O Stretching | 1104, 998 | 1172, 1068 | - | - |

| Source:[8] |

Synthesis Mechanism

The synthesis of 2-Acetyl-γ-butyrolactone is typically achieved through the condensation reaction of γ-butyrolactone (GBL) with an acetic acid ester, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base.[1][2][5] Theoretical studies have explored the mechanism of this reaction, suggesting that it proceeds through the formation of a carbanion of GBL.[5][14][15] Two competitive reaction pathways have been proposed, both of which are exothermic.[14][15]

Caption: General workflow for the synthesis of 2-Acetyl-γ-butyrolactone.

Experimental Protocols (Theoretical Perspective)

While this guide focuses on theoretical studies, understanding the experimental context is crucial. The following outlines a general workflow for the characterization of 2-Acetyl-γ-butyrolactone, which is often supported by theoretical calculations.

Caption: Integrated experimental and theoretical workflow for ABL studies.

Applications in Drug Development

The utility of 2-Acetyl-γ-butyrolactone as a precursor for various Active Pharmaceutical Ingredients (APIs) highlights its importance in drug development.[1][2][4] Computational tools can be employed to design novel derivatives of ABL with potentially enhanced biological activity.[3] By understanding the structure-activity relationships through theoretical modeling, researchers can prioritize the synthesis of the most promising drug candidates.[1]

Conclusion

Theoretical and computational studies have provided invaluable insights into the molecular structure, stability, and reactivity of 2-Acetyl-γ-butyrolactone. These investigations, primarily based on Density Functional Theory, have successfully elucidated its conformational preferences, the dynamics of its keto-enol tautomerism, and the interpretation of its spectroscopic signatures. The synergy between computational predictions and experimental observations is crucial for advancing our understanding of this important synthetic intermediate. For researchers and professionals in drug development, these theoretical frameworks offer powerful tools for the rational design of new synthetic routes and novel bioactive molecules based on the ABL scaffold.

References

- 1. 2-Acetylbutyrolactone (ABL) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 517-23-7 | FA17111 | Biosynth [biosynth.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. comporgchem.com [comporgchem.com]

- 10. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. biopchem.education [biopchem.education]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mechanism of α-acetyl-γ-butyrolactone synthesis | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism and Stability of 2-Acetylbutyrolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbutyrolactone (ABL), a versatile precursor in organic synthesis, exhibits keto-enol tautomerism, a fundamental chemical equilibrium that significantly influences its reactivity and stability. This technical guide provides a comprehensive analysis of the tautomeric forms of ABL, detailing the structural characteristics and the thermodynamic principles governing their interconversion. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide draws upon analogous data from structurally similar cyclic β-keto esters to illustrate the core concepts and experimental methodologies. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy, the primary techniques for characterizing tautomeric equilibria, are presented. Furthermore, this guide includes visualizations of the tautomeric equilibrium and a representative experimental workflow using the Graphviz (DOT) language to facilitate a deeper understanding of the molecular dynamics at play.

Introduction to this compound and Tautomerism

This compound, systematically named 3-acetyldihydrofuran-2(3H)-one, is a five-membered lactone with an acetyl group at the α-position to the lactone carbonyl. This structural feature, a β-dicarbonyl-like functionality within a cyclic system, is responsible for its ability to exist as two interconverting isomers, or tautomers: the keto form and the enol form.

The keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. The equilibrium between these two forms is dynamic and is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding. Understanding this equilibrium is crucial for predicting the chemical behavior of this compound in various reaction conditions, which is of paramount importance in its application in the synthesis of pharmaceuticals and other fine chemicals.

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are:

-

Keto Form: The conventional structure of this compound where the acetyl group is present as a ketone.

-

Enol Form: Characterized by a carbon-carbon double bond (C=C) and a hydroxyl group (-OH), formed by the deprotonation of the α-carbon and protonation of the acetyl carbonyl oxygen. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lactone carbonyl oxygen, creating a pseudo-six-membered ring.

The tautomeric equilibrium can be represented as follows:

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental data on the tautomeric equilibrium of this compound is scarce. However, studies on analogous cyclic β-keto esters, such as 2-oxocyclopentanecarboxylic acid, provide valuable insights into the expected quantitative parameters.

Equilibrium Constants of a Structurally Similar Cyclic β-Keto Ester

The following table summarizes the keto-enol equilibrium constants (KE) and acidity constants for 2-oxocyclopentanecarboxylic acid in aqueous solution, which serves as a relevant model system.

| Parameter | Value | Conditions |

| pKE (un-ionized carboxylic acid) | 2.51 | Aqueous solution, Ionic strength = 0.10 M |

| pK'E (ionized carboxylate) | 3.00 | Aqueous solution, Ionic strength = 0.10 M |

| pQa,K (keto form) | 3.67 | Aqueous solution, Ionic strength = 0.10 M |

| pQa,E (enol form, carboxylic acid) | 4.16 | Aqueous solution, Ionic strength = 0.10 M |

| pQaE (enol form, hydroxyl) | 12.41 | Aqueous solution, Ionic strength = 0.10 M |

Data sourced from a study on the 2-oxocyclopentanecarboxylic acid keto-enol system.

Experimental Protocols for Tautomerism Studies

The determination of tautomeric ratios and equilibrium constants relies on spectroscopic techniques that can distinguish between the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for quantifying tautomeric mixtures in solution. The keto and enol forms of this compound will have distinct signals in both ¹H and ¹³C NMR spectra.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of this compound of known concentration in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate the effect of solvent polarity.

-

¹H NMR Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Identify the characteristic signals for the keto and enol forms. For the enol form, the hydroxyl proton will typically appear as a broad singlet at a downfield chemical shift. The methine proton of the keto form will also have a characteristic signal.

-

Carefully integrate the signals corresponding to unique protons of the keto and enol forms.

-

-

Calculation of Tautomer Ratio: The ratio of the integrals of the signals for the keto and enol forms directly corresponds to the molar ratio of the tautomers in the solution.

-

Percent Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

-

-

¹³C NMR Acquisition:

-

Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The carbonyl carbons and the sp²-hybridized carbons of the enol form will have distinct chemical shifts.

-

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of the enol form, which typically has a strong π → π* transition at a longer wavelength than the n → π* transition of the keto form.

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound with varying concentrations in a solvent of interest (e.g., hexane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identification of Enol Absorption Band: Identify the absorption maximum (λmax) corresponding to the enol tautomer.

-

Quantitative Analysis:

-

Determine the molar extinction coefficient (ε) of the pure enol form, if possible, by using a non-polar solvent where the enol form is expected to be dominant or through computational methods.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the enol form in different solvents.

-

From the known total concentration of the sample, the concentration of the keto form and the equilibrium constant can be determined.

-

Factors Influencing Tautomeric Stability

The position of the keto-enol equilibrium is a delicate balance of several factors:

-

Solvent Polarity: Polar protic solvents can stabilize the more polar keto form through hydrogen bonding, thus shifting the equilibrium towards the keto tautomer. Non-polar solvents tend to favor the enol form, which is stabilized by intramolecular hydrogen bonding.

-

Temperature: The effect of temperature on the equilibrium constant can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization using the van't Hoff equation.

-

Intramolecular Hydrogen Bonding: The formation of a stable six-membered pseudo-ring through intramolecular hydrogen bonding in the enol form is a significant stabilizing factor.

-

Conjugation: The conjugated system present in the enol form (C=C-C=O) contributes to its stability.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, dictating its reactivity and stability. While specific thermodynamic data for this compound remains to be extensively documented, the principles governing its keto-enol equilibrium are well-understood through the study of analogous cyclic β-keto esters. The experimental protocols detailed in this guide, particularly NMR and UV-Vis spectroscopy, provide robust methods for the quantitative analysis of this tautomeric system. For researchers in drug development and organic synthesis, a thorough understanding of these principles and experimental techniques is essential for the effective utilization of this compound as a synthetic precursor. Further research into the solvent and temperature effects on the tautomeric equilibrium of this compound will provide a more complete picture of its chemical behavior.

The Solubility Profile of 2-Acetylbutyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Acetylbutyrolactone (ABL), a versatile intermediate in the chemical and pharmaceutical industries. Understanding the solubility of ABL is crucial for its application in synthesis, formulation, and various analytical techniques. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction to this compound

This compound, with the CAS number 517-23-7, is a cyclic ester, specifically a gamma-lactone, featuring a five-membered ring structure with an acetyl group attached.[1] It is typically a colorless to pale yellow liquid with a sweet, pleasant odor.[1] This compound serves as an important intermediate in the synthesis of various chemical and pharmaceutical products, including vitamin B1.[2][3] Its utility is largely influenced by its physicochemical properties, particularly its solubility in a range of solvents.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various systems. This compound is generally characterized as a hydrophilic compound with good solubility in water and also soluble in many organic solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 310 g/L[3][4][5][6] |

| Water | Not Specified | 200 g/L[3][4][5][7] |

| Water | Not Specified | 20% (volume solubility)[2] |

Note: Discrepancies in reported solubility values may arise from different experimental methodologies and conditions.

Qualitative Solubility in Organic Solvents

| Solvent | Solubility Description |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

| Methanol | Soluble[8] |

| Dimethylformamide (DMF) | Soluble[8] |

| Other Organic Solvents | Soluble[2] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of a liquid compound like this compound in various solvents. This protocol is based on the shake-flask method, a standard technique for solubility measurement.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the solubility under the exact conditions of interest using a rigorous experimental protocol as outlined.

References

- 1. CAS 517-23-7: this compound | CymitQuimica [cymitquimica.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. This compound CAS#: 517-23-7 [m.chemicalbook.com]

- 4. This compound | 517-23-7 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 2-Acetylbutyrolactone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction